2-Ethoxy-1,3,2-diazaphosphinane

Description

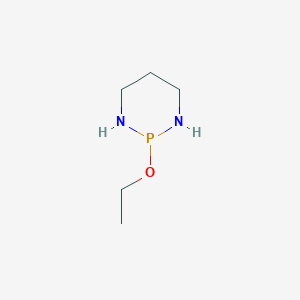

2-Ethoxy-1,3,2-diazaphosphinane is a six-membered heterocyclic compound featuring a phosphorus atom at position 2, two nitrogen atoms at positions 1 and 3, and an ethoxy (-OCH₂CH₃) substituent at the phosphorus center.

Properties

CAS No. |

104150-30-3 |

|---|---|

Molecular Formula |

C5H13N2OP |

Molecular Weight |

148.14 g/mol |

IUPAC Name |

2-ethoxy-1,3,2-diazaphosphinane |

InChI |

InChI=1S/C5H13N2OP/c1-2-8-9-6-4-3-5-7-9/h6-7H,2-5H2,1H3 |

InChI Key |

SOQYLXMLCXCMCF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP1NCCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,3,2-diazaphosphinane typically involves the reaction of ethoxyphosphine with a suitable diazaphosphinane precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at controlled temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1,3,2-diazaphosphinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can act as a reducing agent in certain organic transformations.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

2-Ethoxy-1,3,2-diazaphosphinane has found applications in various fields of scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydrogenation reactions and as a hydride donor.

Biology: The compound’s reactivity is explored in biochemical assays and enzyme studies.

Industry: It is utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3,2-diazaphosphinane involves its ability to donate hydride ions, hydrogen atoms, or protons. This versatility is attributed to the unique electronic structure of the diazaphosphinane ring, which allows for multiple pathways of hydrogen transfer. The compound can engage in electron transfer processes, generating phosphinyl radicals that participate in various organic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethoxy-1,3,2-diazaphosphinane with structurally related 1,3,2-diazaphosphinane derivatives, focusing on substituent effects, synthetic efficiency, and reactivity.

Substituent Effects at Position 2

The substituent at the phosphorus center significantly impacts the compound’s electronic and steric properties:

*Yields from analogous syntheses in .

- Electronic Effects : The ethoxy group (-OCH₂CH₃) provides a weaker electron-withdrawing effect compared to oxo (=O) or sulfido (-S-S⁻) groups, which may reduce the electrophilicity of the phosphorus atom. This could diminish reactivity in nucleophilic substitution reactions relative to 2-oxo or 2-thio derivatives .

- Solubility: The ethoxy substituent likely improves solubility in nonpolar solvents compared to polar oxo or thio derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.